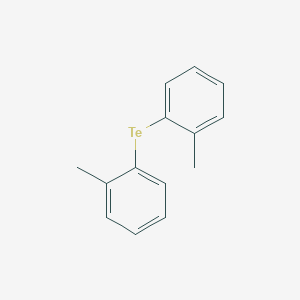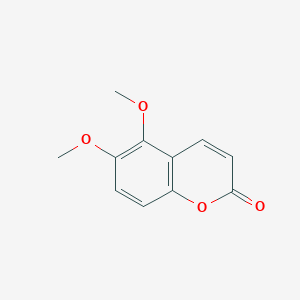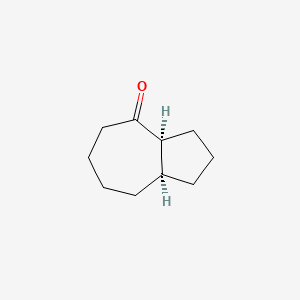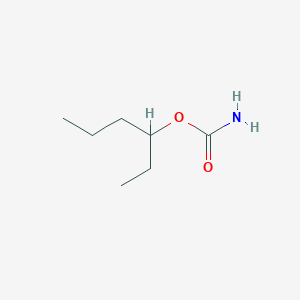
Benzene, 1,1'-tellurobis[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-tellurobis[2-methyl-] is an organotellurium compound characterized by the presence of two benzene rings connected through a tellurium atom, with each benzene ring further substituted by a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[2-methyl-] typically involves the reaction of tellurium tetrachloride with 2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere, usually nitrogen, to prevent oxidation. The general reaction scheme is as follows:
TeCl4+2C6H4(CH3)MgBr→Te(C6H4(CH3))2+2MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-tellurobis[2-methyl-] can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups or halogens can be introduced. Typical reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-tellurobis[2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photoconductors.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-tellurobis[2-methyl-] involves its interaction with molecular targets through the tellurium atom. The tellurium center can participate in redox reactions, influencing cellular redox balance and potentially leading to oxidative stress in biological systems. The compound’s aromatic rings can also engage in π-π interactions with other aromatic molecules, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-thiobis[2-methyl-]: Similar structure but with sulfur instead of tellurium.
Benzene, 1,1’-selenobis[2-methyl-]: Similar structure but with selenium instead of tellurium.
Diphenyl telluride: Contains two phenyl groups connected by a tellurium atom without additional methyl substitution.
Uniqueness: Benzene, 1,1’-tellurobis[2-methyl-] is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs
Eigenschaften
CAS-Nummer |
6243-26-1 |
|---|---|
Molekularformel |
C14H14Te |
Molekulargewicht |
309.9 g/mol |
IUPAC-Name |
1-methyl-2-(2-methylphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
IPMMCDPEYGDLCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[Te]C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)





![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)




![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
